![molecular formula C27H32FN9O2 B3028467 Pralsetinib CAS No. 2097132-93-7](/img/structure/B3028467.png)
Pralsetinib
描述
Pralsetinib, sold under the brand name Gavreto, is a medication approved for RET mutation-positive medullary thyroid cancer (MTC) and RET fusion-positive differentiated thyroid cancer (DTC) refractory to radioactive iodine (RAI) therapy . It is a tyrosine kinase inhibitor taken orally . The most common adverse reactions include increased aspartate aminotransferase (AST), decreased hemoglobin, decreased lymphocytes, decreased neutrophils, increased alanine aminotransferase (ALT), increased creatinine, increased alkaline phosphatase, fatigue, constipation, musculoskeletal pain, decreased calcium, hypertension, decreased sodium, decreased phosphate, and decreased platelets .
Synthesis Analysis
This compound (BLU-667) is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve subjecting commercial bromopyridine to boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .Molecular Structure Analysis
This compound is a selective inhibitor of RET alterations and resistant mutations . It is specifically designed to spare VEGFR2 and other kinases that have the potential to cause off-target toxicity . The structures of RET–this compound as determined by X-ray crystallography revealed that this compound bound RET in a unique way compared with the binding modes of other TKIs .Chemical Reactions Analysis
This compound exerts an anti-tumor effect through specific inhibition of the rearranged during transfection (RET) tyrosine kinase, including multiple distinct oncogenic RET fusions, mutated RET kinase domains harboring gatekeeper mutations, and in RET kinases with a variety of activating single point mutations .Physical And Chemical Properties Analysis
This compound has a molecular formula of C27H32FN9O2 and a molecular weight of 533.60 .科学研究应用
普拉替尼在癌症治疗中的应用
普拉替尼,也称为GAVRETO™,主要用于治疗各种实体瘤。它是一种选择性抑制剂,用于重排转染(RET)原癌基因,这是一种已知的多种癌症的驱动因素,包括非小细胞肺癌(NSCLC)、乳头状甲状腺癌和髓样甲状腺癌(MTC)。普拉替尼已在美国获得转移性RET融合阳性NSCLC的加速批准,并正在接受RET融合阳性甲状腺癌和RET突变阳性MTC的审查(Markham, 2020)。
药代动力学和药物相互作用
研究探索了外排转运蛋白ABCB1和ABCG2、摄取转运蛋白SLCO1A/1B和药物代谢酶CYP3A如何影响普拉替尼的药代动力学。发现ABCB1和ABCG2显着限制了普拉替尼对大脑和睾丸的渗透和口服利用率,尽管这些作用主要通过联合施用ABCB1/ABCG2抑制剂伊拉克达逆转。还注意到SLCO1A/1B和CYP3A4不太可能显着影响普拉替尼的药代动力学(Wang et al., 2021)。
临床开发和应用
普拉替尼已在临床上得到验证,具有更高的效力和更低的毒性,尤其是在甲状腺癌的治疗中。其开发重点是特异性抑制RET基因,使其获得FDA批准,用于治疗RET突变型甲状腺癌患者。ARROW试验突出了普拉替尼的疗效,与RET突变型髓样甲状腺癌患者的标准治疗方案相比,显示出更好的总体缓解率(Locantore et al., 2021)。
在各种肿瘤类型中的疗效
普拉替尼已在多种晚期实体瘤类型中显示出广泛且持久的抗肿瘤活性,而与RET融合基因型无关。不仅在NSCLC中观察到这种疗效,而且在其他实体瘤类型中也观察到这种疗效,如甲状腺癌、胰腺癌、结肠癌和胆管癌。该药物在各种患者群体中耐受性良好,表明其作为一种多功能治疗方案的潜力(Subbiah et al., 2020)。
安全和危害
Pralsetinib may affect fertility in men and women . It may damage sperm and harm the baby if used during pregnancy . Clinicians using this compound should monitor for fatigue, hepatotoxicity, hemorrhagic events, hypertension, myelosuppression, pyrexia, and respiratory infections, as these may require treatment interruption, dose reduction, or treatment discontinuation .
未来方向
Results from the precision oncology ARROW, phase I/II study of pralsetinib identify the RET receptor tyrosine kinase as a tissue-agnostic target and potential of this compound as a well-tolerated treatment option with rapid, robust, and durable antitumor activity in patients with different RET fusion positive solid tumors . The drug was also active against brain metastases from NSCLC . Therefore, this compound is a promising new targeted therapy option for patients with advanced RET fusion-positive NSCLC .
属性
IUPAC Name |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBJPZSROAGMF-SIYOEGHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336540 | |
Record name | Pralsetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2097132-94-8 | |
Record name | Pralsetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralsetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRALSETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。